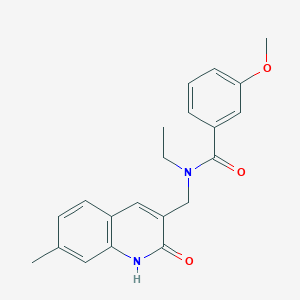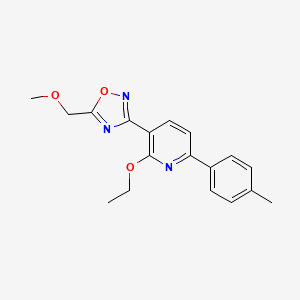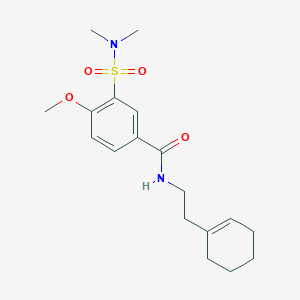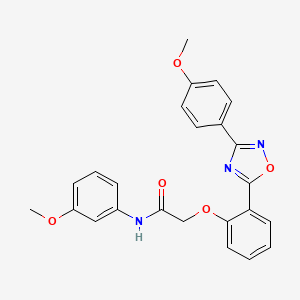
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione, also known as ATD, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. ATD is a thiazolidinedione derivative that has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of the NF-kB signaling pathway. NF-kB is a transcription factor that is responsible for the production of pro-inflammatory cytokines and chemokines. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione inhibits the activation of NF-kB, which results in the inhibition of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. One of the most notable effects of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases.
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a useful tool for studying the inflammatory response. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess antioxidant and anti-cancer properties, which makes it a useful tool for studying oxidative stress-related diseases and cancer.
One of the limitations of using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments is its potential toxicity. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to be toxic at high concentrations, which makes it important to use caution when handling and using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments.
Future Directions
There are several future directions for the study of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione. One direction is the further investigation of its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is the further investigation of its antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases.
Additionally, further investigation of its anti-cancer properties and its potential applications in the treatment of various types of cancer is also a future direction. Finally, the development of new synthetic methods for the production of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione and its derivatives is also a future direction for the study of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione.
Synthesis Methods
The synthesis of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione involves the reaction of anthracene-9-carbaldehyde with thiazolidine-2,4-dione in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione.
Scientific Research Applications
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is its anti-inflammatory properties. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione involves the condensation of anthracene-9-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "Anthracene-9-carbaldehyde", "Thiazolidine-2,4-dione", "Catalyst" ], "Reaction": [ "Anthracene-9-carbaldehyde is reacted with thiazolidine-2,4-dione in the presence of a suitable catalyst", "The reaction mixture is stirred at room temperature for several hours", "The resulting product is isolated by filtration and purified by recrystallization" ] } | |
CAS RN |
2247904-66-9 |
InChI Key |
MUPCQOPJEWLLSO-MHWRWJLKNA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



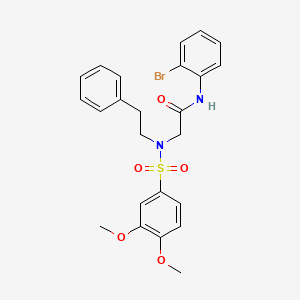

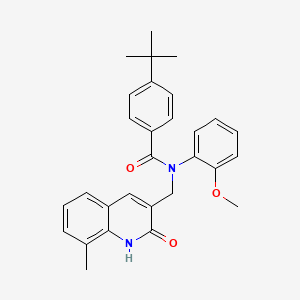
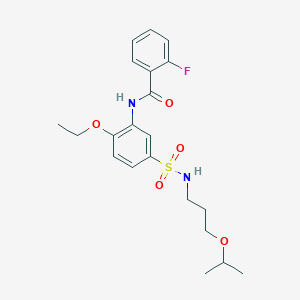

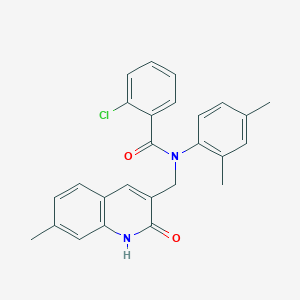
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
